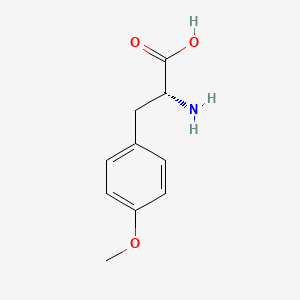

(2-Chloropyridin-3-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of (2-Chloropyridin-3-yl)methanamine and its derivatives often involves complex reactions utilizing specific precursors and conditions. For instance, tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds, which are structurally related, are synthesized through a [1,3]-dipolar cycloaddition reaction, demonstrating the intricate methods used in synthesizing such compounds (Bucci et al., 2018).

Molecular Structure Analysis

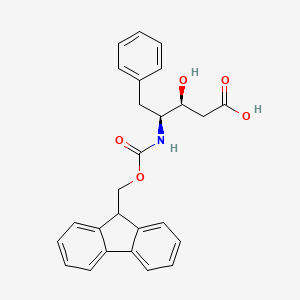

The molecular structure of (2-Chloropyridin-3-yl)methanamine derivatives is crucial for their chemical behavior and interactions. For example, crystal and molecular structure analyses have been conducted on related compounds, revealing insights into their geometric configurations, bond lengths, and angles, contributing to our understanding of their chemical reactivity and physical properties (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of (2-Chloropyridin-3-yl)methanamine hydrochloride and its derivatives can be explored through various chemical reactions. These compounds are versatile intermediates in organic synthesis, participating in reactions that lead to a wide range of functionalized products. Their reactivity is significantly influenced by the chloro and amino functional groups, enabling nucleophilic substitution reactions, condensation, and complexation with metals (Basu et al., 2014).

Scientific Research Applications

Cellular Imaging and Photocytotoxicity

Iron(III) complexes utilizing derivatives of pyridinyl methanamines, such as (2-chloropyridin-3-yl)methanamine hydrochloride, have been synthesized and their potential in cellular imaging and photocytotoxicity under red light has been explored. These complexes, upon activation by red light, exhibit the ability to generate reactive oxygen species, leading to apoptosis in various cancer cell lines. This property is particularly significant in the context of developing non-invasive therapeutic strategies that leverage the cytotoxic effects of light-activated compounds within the cellular environment (Basu et al., 2014).

Anticonvulsant Activity

Schiff bases derived from 3-aminomethyl pyridine, structurally related to (2-chloropyridin-3-yl)methanamine hydrochloride, have demonstrated potential as anticonvulsant agents. The synthesis of these compounds involves condensation reactions with various aldehydes or ketones, leading to a series of novel Schiff bases. Some of these compounds have shown significant protection against seizures in preclinical models, suggesting their potential application in the development of new antiepileptic drugs (Pandey & Srivastava, 2011).

Catalysis and Polymerization

Pyridinyl methanamine derivatives, similar to (2-chloropyridin-3-yl)methanamine hydrochloride, have been employed as ligands in the synthesis of various metal complexes. These complexes have shown catalytic activities, including in the polymerization of methyl methacrylate to produce polymers with specific structural characteristics. The application of such complexes in catalysis demonstrates the versatility of pyridinyl methanamine derivatives in facilitating chemical transformations, which is crucial for material science and industrial chemistry (Roffe et al., 2016).

DNA Binding and Anticancer Activity

Research into the interaction of metal complexes with DNA is crucial for understanding the mechanism of action of potential anticancer agents. Complexes formed with pyridinyl methanamine derivatives have been studied for their ability to bind to DNA and induce photocytotoxic effects in cancer cells. These studies contribute to the development of targeted cancer therapies that could offer selectivity towards cancerous cells, minimizing harm to healthy tissues (Basu et al., 2015).

Safety And Hazards

properties

IUPAC Name |

(2-chloropyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJJZTFDGPUUCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloropyridin-3-yl)methanamine hydrochloride | |

CAS RN |

1432754-64-7 |

Source

|

| Record name | 3-Pyridinemethanamine, 2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)